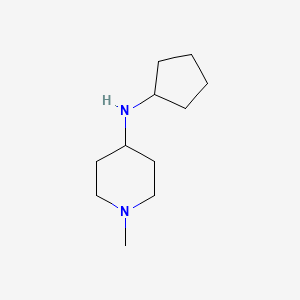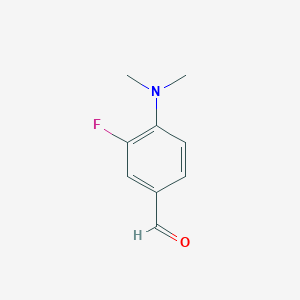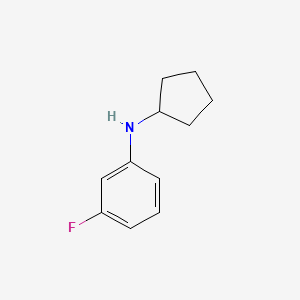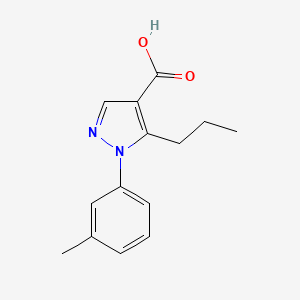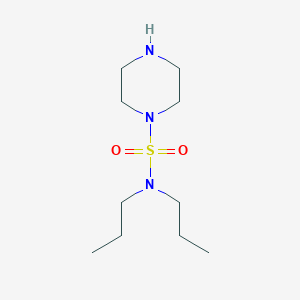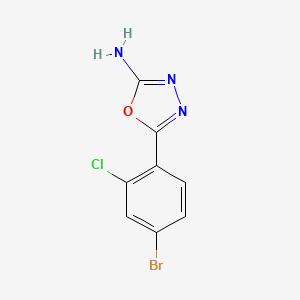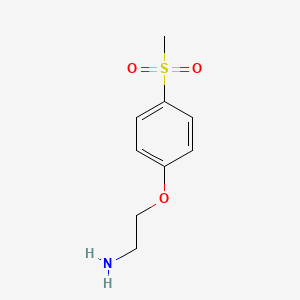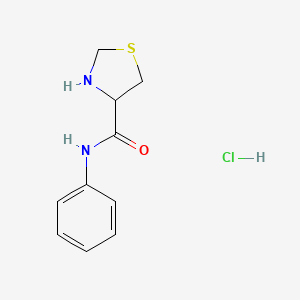![molecular formula C13H13ClN2O B1518758 2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one CAS No. 1087784-16-4](/img/structure/B1518758.png)
2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one
Übersicht
Beschreibung
The compound “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” is a complex organic molecule. It contains a pyrido[4,3-b]indole core, which is a type of heterocyclic compound . This core is also found in various biologically significant alkaloids . The compound also has a chloro-ethanone group attached to it .
Molecular Structure Analysis
The molecular structure of “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” is likely to be complex due to the presence of the pyrido[4,3-b]indole core and the chloro-ethanone group . The pyrido[4,3-b]indole core is a heterocyclic system that contains nitrogen atoms . The chloro-ethanone group contains a chlorine atom attached to a carbonyl group .Chemical Reactions Analysis
The chemical reactions involving “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” are likely to be influenced by the functional groups present in the molecule. The pyrido[4,3-b]indole core may undergo reactions typical of heterocyclic compounds . The chloro-ethanone group may undergo nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one” would be influenced by its molecular structure. The presence of the heterocyclic pyrido[4,3-b]indole core and the chloro-ethanone group would likely impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen
Cancer Treatment
Indole derivatives have been identified as biologically active compounds with potential applications in treating cancer cells . The structural complexity of indole allows for interaction with various biological pathways, making it a valuable candidate for developing new anticancer drugs.
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them suitable for combating a range of microbial infections . Research has shown that these compounds can be effective against bacteria, fungi, and other pathogens, providing a broad spectrum of antimicrobial activity.
Neurological Disorders
Indoles play a crucial role in cell biology and have been studied for their potential in treating various types of neurological disorders . Their ability to modulate neurotransmitter systems could lead to new treatments for diseases like Alzheimer’s and Parkinson’s.
Anti-inflammatory Applications
Due to their chemical structure, indole derivatives exhibit anti-inflammatory properties . They can be used to develop medications that reduce inflammation in conditions such as arthritis, asthma, and inflammatory bowel disease.
Antiviral Agents
Indole derivatives have shown promise as antiviral agents, with some compounds exhibiting inhibitory activity against viruses such as influenza and Coxsackie B4 virus . This application is particularly relevant in the context of emerging viral diseases.
Antidiabetic Effects
Some indole derivatives have been investigated for their antidiabetic effects . These compounds may influence insulin secretion or insulin sensitivity, offering a potential therapeutic avenue for diabetes management.
Antimalarial Activity
The antimalarial potential of indole derivatives stems from their ability to interfere with the life cycle of the malaria parasite . This application is critical in the ongoing fight against malaria, especially in regions where the disease is endemic.
Anticholinesterase Activity
Indole derivatives can act as anticholinesterase agents, which are useful in treating conditions like myasthenia gravis and as a countermeasure to certain types of poisoning . This activity is due to the inhibition of the enzyme acetylcholinesterase, which breaks down the neurotransmitter acetylcholine.
Eigenschaften
IUPAC Name |
2-chloro-1-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-7-13(17)16-6-5-12-10(8-16)9-3-1-2-4-11(9)15-12/h1-4,15H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUYDSXGSCBUJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one | |
CAS RN |
1087784-16-4 | |
| Record name | 2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-[3-13C]rhamnose monohydrate](/img/structure/B1518676.png)


![N-{[2-(trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B1518684.png)
